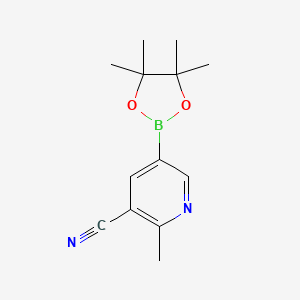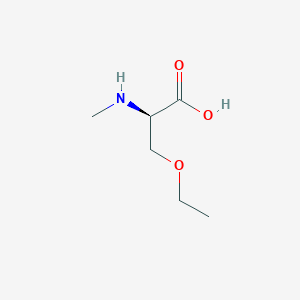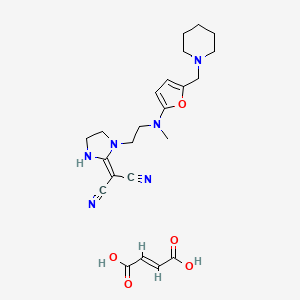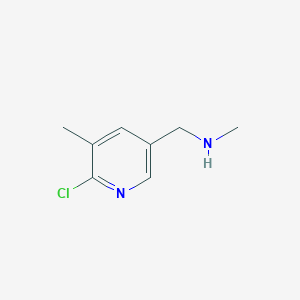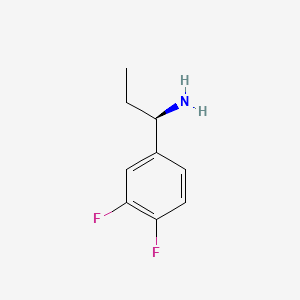
(R)-1-(3,4-Difluorophenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3,4-Difluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of two fluorine atoms on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,4-Difluorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,4-difluorobenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine through reductive amination. This involves the reaction of 3,4-difluorobenzaldehyde with a chiral amine source in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3,4-Difluorophenyl)propan-1-amine may involve:
Large-Scale Reductive Amination: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Chiral Resolution: Employing chiral resolution techniques to separate the ®-enantiomer from the racemic mixture if necessary.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(3,4-Difluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield imines or nitriles.
- Reduction may produce secondary or tertiary amines.
- Substitution reactions may result in the replacement of fluorine atoms with other functional groups.
Applications De Recherche Scientifique
®-1-(3,4-Difluorophenyl)propan-1-amine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the effects of fluorinated amines on biological systems.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-1-(3,4-Difluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(3,4-Difluorophenyl)propan-1-amine: The enantiomer of the compound, which may exhibit different biological activities.
1-(3,4-Difluorophenyl)ethanamine: A structurally similar compound with a shorter carbon chain.
1-(3,4-Difluorophenyl)butan-1-amine: A compound with a longer carbon chain, which may affect its chemical properties and applications.
Uniqueness
®-1-(3,4-Difluorophenyl)propan-1-amine is unique due to its specific chiral configuration and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The compound’s distinct properties make it a valuable tool in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H11F2N |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
(1R)-1-(3,4-difluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11F2N/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9H,2,12H2,1H3/t9-/m1/s1 |
Clé InChI |
LWTZLRLBBSSNEN-SECBINFHSA-N |
SMILES isomérique |
CC[C@H](C1=CC(=C(C=C1)F)F)N |
SMILES canonique |
CCC(C1=CC(=C(C=C1)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


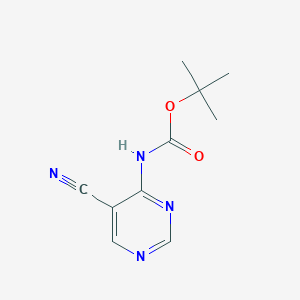
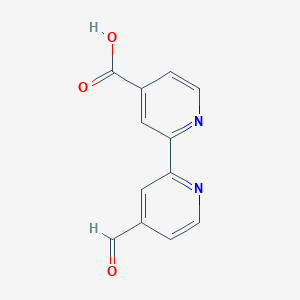
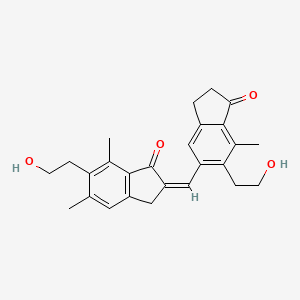
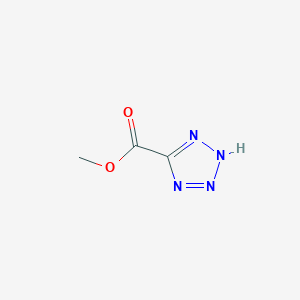
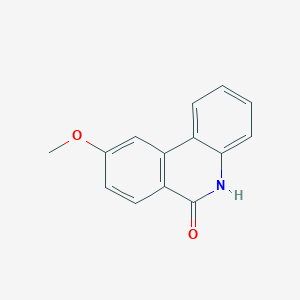

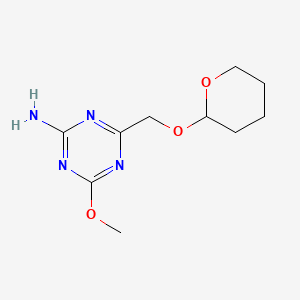
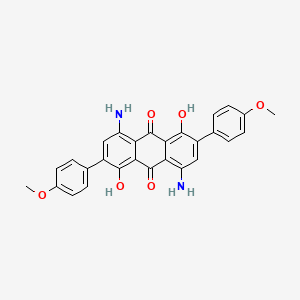
![7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13135233.png)
![5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13135240.png)
